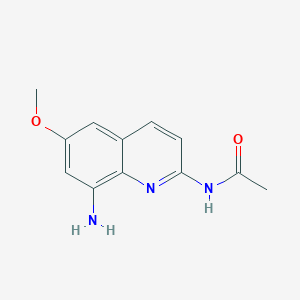

2-Acetamido-8-amino-6-methoxyquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

N-(8-amino-6-methoxyquinolin-2-yl)acetamide |

InChI |

InChI=1S/C12H13N3O2/c1-7(16)14-11-4-3-8-5-9(17-2)6-10(13)12(8)15-11/h3-6H,13H2,1-2H3,(H,14,15,16) |

InChI Key |

HOMGSRGRCMRKQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=C(C=C2C=C1)OC)N |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through a series of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals in 2-Acetamido-8-amino-6-methoxyquinoline can be achieved.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, as well as singlets for the methoxy (B1213986) group, the amino group, the amide N-H, and the acetyl methyl protons. The aromatic region would display characteristic splitting patterns (doublets and triplets) arising from spin-spin coupling between adjacent protons.

The ¹³C NMR spectrum will display signals for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbonyl carbon of the acetamido group is expected to resonate significantly downfield (around 168-172 ppm), while the carbons of the quinoline ring will appear in the aromatic region (approximately 100-160 ppm). The methoxy and acetyl methyl carbons will appear upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Acetamido-8-amino-6-methoxyquinoline Predicted values are based on the analysis of similar quinoline derivatives and standard substituent effects.

| Position/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Quinoline Ring | ||

| C2 | - | ~155 |

| H3 | ~7.8 (d) | ~120 |

| H4 | ~8.4 (d) | ~138 |

| H5 | ~6.8 (d) | ~108 |

| C6 | - | ~158 |

| H7 | ~6.6 (d) | ~98 |

| C8 | - | ~135 |

| C4a | - | ~148 |

| C8a | - | ~140 |

| Substituents | ||

| 2-NHCOCH₃ (NH) | ~9.5 (s) | - |

| 2-NHCO CH₃ | - | ~170 |

| 2-NHCOC H₃ | ~2.2 (s) | ~25 |

| 6-OCH₃ | ~3.9 (s) | ~56 |

| 8-NH₂ | ~5.0 (s, br) | - |

| (d = doublet, s = singlet, br = broad) |

While 1D NMR provides initial data, 2D NMR experiments are crucial for confirming the connectivity of the molecule. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 2-Acetamido-8-amino-6-methoxyquinoline, COSY would show correlations between H3 and H4, and between H5 and H7, confirming their positions relative to each other on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached. columbia.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum. For example, the proton signal at ~7.8 ppm would correlate with the carbon signal at ~120 ppm, assigning them to H3 and C3, respectively. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is vital for connecting different parts of the molecule. Key expected HMBC correlations would include:

The acetyl methyl protons (~2.2 ppm) to the amide carbonyl carbon (~170 ppm) and to C2 (~155 ppm).

The methoxy protons (~3.9 ppm) to C6 (~158 ppm).

The H7 proton to C5 and C8a.

The H5 proton to C4a, C7, and C6.

The precise chemical shifts and coupling constants (J-values) provide detailed structural information. ubc.ca

Chemical Shifts: The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups cause the protons and carbons at the ortho and para positions (H5, H7) to shift upfield (lower ppm values) due to increased electron density. Conversely, the electron-withdrawing effect of the quinoline nitrogen and the acetamido group causes adjacent protons (H3, H4) to shift downfield.

Coupling Constants: The magnitude of the coupling constant between two protons is related to the number of bonds separating them and the dihedral angle. mdpi.com In the aromatic system, typical ortho coupling (³J) between H3-H4 and H5-H7 is expected to be in the range of 7-9 Hz. Meta coupling (⁴J), if observable, would be much smaller (2-3 Hz). The absence of coupling for the substituent protons (acetyl methyl, methoxy, and NH/NH₂) confirms their structural isolation.

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Molecular Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.netnih.gov The FTIR spectrum of 2-Acetamido-8-amino-6-methoxyquinoline would provide a unique "fingerprint" and confirm the presence of its key structural features.

Table 2: Characteristic FTIR Absorption Bands for 2-Acetamido-8-amino-6-methoxyquinoline

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretching | Amide (N-H) | ~3300 | A sharp, distinct peak for the secondary amide N-H bond. |

| N-H Stretching | Primary Amine (NH₂) | 3250-3480 | Two distinct bands are expected corresponding to the symmetric and asymmetric stretching of the primary amino group. materialsciencejournal.org |

| C-H Stretching | Aromatic (C-H) | 3000-3100 | Absorption from C-H bonds on the quinoline ring. |

| C-H Stretching | Aliphatic (C-H) | 2850-3000 | Absorption from the methyl groups of the acetamido and methoxy substituents. |

| C=O Stretching | Amide I Band | ~1680 | A strong, sharp absorption characteristic of the carbonyl group in the secondary amide. |

| C=C Stretching | Aromatic Ring | 1500-1600 | Multiple bands corresponding to the vibrations of the quinoline ring system. |

| N-H Bending | Amide II Band | ~1550 | Bending vibration of the N-H bond coupled with C-N stretching in the amide. |

| N-H Bending | Primary Amine (NH₂) | ~1600 | Scissoring vibration of the primary amino group. materialsciencejournal.org |

| C-O Stretching | Aryl Ether | 1230-1270 | Asymmetric C-O-C stretching of the methoxy group. |

| C-N Stretching | Amine & Amide | 1250-1340 | Stretching vibrations for the C-N bonds of both the amino and acetamido groups. materialsciencejournal.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. For 2-Acetamido-8-amino-6-methoxyquinoline (C₁₂H₁₃N₃O₂), the expected exact mass can be calculated.

Molecular Formula: C₁₂H₁₃N₃O₂

Calculated Exact Mass: 231.1008 Da

The measured mass from an HRMS experiment should match this value to within a few parts per million (ppm), confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides corroborating structural evidence. Key fragmentation pathways for the molecular ion [M]⁺• would likely involve:

Loss of an acetyl radical: [M - 43]⁺ corresponding to the loss of •COCH₃. This is often a dominant fragmentation for N-acetyl compounds.

Loss of a methyl radical: [M - 15]⁺ from the methoxy group.

Loss of ketene: [M - 42] corresponding to the cleavage of CH₂=C=O from the acetamido group.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

Should a suitable single crystal of 2-Acetamido-8-amino-6-methoxyquinoline be grown, single-crystal X-ray diffraction would provide the ultimate proof of its structure in the solid state. This technique maps the electron density of the crystal, allowing for the precise determination of:

Bond lengths and bond angles: Providing definitive confirmation of the molecular geometry.

Conformation: Revealing the orientation of the acetamido and methoxy substituents relative to the quinoline ring.

Planarity: Confirming the expected planarity of the bicyclic quinoline core.

Intermolecular interactions: Detailing the packing of molecules in the crystal lattice, including hydrogen bonding. It is expected that the amino (8-NH₂) and amide (2-NH) groups would act as hydrogen bond donors, while the quinoline nitrogen, amide oxygen, and methoxy oxygen could act as acceptors, leading to a complex network of intermolecular forces.

This technique offers an unparalleled level of detail about the solid-state architecture of the molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and other key characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. und.eduoatext.com It is particularly effective for predicting the geometry and vibrational frequencies of molecules.

Geometry Optimization: The first step in most computational analyses is to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry. DFT calculations achieve this by minimizing the energy of the molecule with respect to the positions of its atoms. For 2-Acetamido-8-amino-6-methoxyquinoline, this process would yield precise data on bond lengths, bond angles, and dihedral angles, defining its most stable conformation.

Table 1: Example of DFT-Calculated Geometrical Parameters for a Quinoline (B57606) Derivative Core

| Parameter | Bond Type | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.40 Å |

| C-N (quinoline ring) | ~1.37 Å | |

| C-O (methoxy) | ~1.36 Å | |

| C-N (amino/amido) | ~1.38 - 1.45 Å | |

| Bond Angle | C-C-C (in ring) | ~120° |

| C-N-C (in ring) | ~118° |

Note: This table is illustrative of typical outputs from DFT calculations on similar molecular structures.

Vibrational Analysis: Once the geometry is optimized, DFT can be used to calculate the vibrational frequencies of the molecule. oatext.com These frequencies correspond to the stretching, bending, and twisting motions of the atoms. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure. A key confirmation of a true energy minimum is the absence of any imaginary frequencies in the calculation. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For 2-Acetamido-8-amino-6-methoxyquinoline, an MEP map would typically show negative potential (often colored red or yellow) around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. These areas represent likely sites for electrophilic attack. Conversely, positive potential (colored blue) would be expected around the hydrogen atoms of the amino and acetamido groups, indicating sites susceptible to nucleophilic attack. researchgate.net This analysis is crucial for predicting how the molecule will interact with other molecules, including biological receptors.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity and electrophilicity of the molecule.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 2-Acetamido-8-amino-6-methoxyquinoline, FMO analysis would identify the specific atoms where the HOMO and LUMO are localized, thereby predicting the most probable sites for nucleophilic and electrophilic reactions.

Table 2: Illustrative Frontier Molecular Orbital Data

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 2.0 to 6.0 |

Note: These values are representative examples for organic molecules and would be specifically calculated for the target compound.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide information on a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, changes conformation, and interacts with its environment. researchgate.net

For 2-Acetamido-8-amino-6-methoxyquinoline, MD simulations could be used to:

Explore Conformational Space: Analyze the rotation of the acetamido and methoxy (B1213986) groups and the flexibility of the molecule.

Study Solvation: Simulate the molecule in a solvent (e.g., water) to understand how solvent molecules arrange around it and affect its conformation.

Investigate Intermolecular Interactions: Model the interaction of the molecule with a biological target, such as an enzyme or receptor, to understand its binding mode and affinity. This is a crucial step in computational drug design. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govnih.gov

In a QSAR study involving 2-Acetamido-8-amino-6-methoxyquinoline, researchers would first synthesize a series of related analogues by modifying specific parts of the molecule (e.g., changing substituents on the quinoline ring). The biological activity of these compounds would then be measured experimentally. Finally, various molecular descriptors (physicochemical properties like lipophilicity, electronic properties, and steric parameters) are calculated for each molecule. researchgate.net Statistical methods are then used to build a model that correlates these descriptors with the observed activity. physchemres.org

A successful QSAR model can:

Predict the activity of new, unsynthesized compounds.

Provide insight into the molecular properties that are most important for the desired biological effect.

Guide the design of more potent and selective molecules. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis absorption)

Computational methods can accurately predict various spectroscopic properties, which is essential for structure elucidation and characterization.

NMR Spectroscopy: DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. By comparing the calculated spectrum with the experimental one, chemists can confirm the proposed structure. Studies on related bromo-6-methoxy-8-aminoquinolines have utilized ¹³C-NMR assignments to assess the effects of substitution on the chemical shifts. nih.gov

UV-Vis Absorption: The electronic absorption spectrum (UV-Vis) of a molecule is determined by the electronic transitions from occupied to unoccupied orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate these transition energies and predict the wavelengths of maximum absorption (λmax). researchgate.netnih.gov This information is useful for characterizing the electronic properties of the compound.

Mechanistic Insights into Biological Activities Excluding Clinical Outcomes and Dosage

Investigations into Antiplasmodial Mechanisms of Action

The 8-aminoquinoline (B160924) (8-AQ) scaffold, the core of 2-Acetamido-8-amino-6-methoxyquinoline, is a cornerstone of antimalarial drug discovery. nih.govwikipedia.org Derivatives of this class are known to possess activity against various stages of the Plasmodium life cycle. who.int The antiplasmodial action is not fully elucidated but is thought to involve a combination of parasiticidal pathways. who.int

The antiplasmodial activity of 8-aminoquinolines is complex and may stem from multiple modes of action. One prominent hypothesis suggests that these compounds act as prodrugs that are metabolized into redox-active species. These metabolites can generate reactive oxygen species (ROS), such as hydrogen peroxide, which induce significant oxidative stress within the parasite, disrupting normal cellular function and leading to cell death. asm.org

Another proposed mechanism involves the inhibition of hematin (B1673048) polymerization. asm.org During its lifecycle, the malaria parasite digests host hemoglobin, releasing large quantities of toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Certain 8-aminoquinoline analogs have been shown to inhibit this polymerization process more efficiently than chloroquine. asm.org The resulting buildup of free heme is toxic to the parasite, disrupting membrane function and leading to lysis. This suggests that some 8-aminoquinolines may exert their effects through a mechanism similar to that of other quinoline (B57606) antimalarials. asm.org

Structure-activity relationship (SAR) studies on derivatives of the 8-amino-6-methoxyquinoline (B117001) core have provided crucial insights into the chemical features that govern antimalarial potency. The presence of the 6-methoxy group on the quinoline nucleus is generally considered important for enhancing activity. who.int

Research on 8-amino-6-methoxyquinoline-tetrazole hybrids has demonstrated that the nature of the linker and side chains significantly influences antiplasmodial activity against Plasmodium falciparum. nih.govmdpi.com The activity and cytotoxicity are strongly influenced by the linker's length, basicity, and substitution pattern. nih.govmdpi.com

Key findings from these studies include:

Influence of Side Chains: Lipophilicity of the side chain plays a critical role. In one series of compounds, replacing a simple ethyl side chain with a more lipophilic phenyl ring generally improved antiplasmodial activity. mdpi.com Further substitution on this phenyl ring, for instance with a 4-bromophenyl or a 2-(trifluoromethyl)phenyl group, led to the most active compounds in that series. mdpi.com

Impact of Linkers: The linker connecting the 8-amino-6-methoxyquinoline core to other moieties, such as a tetrazole ring, also modulates activity. Studies have shown that compounds with a methyl linker are generally more active than those with longer or different linkers. mdpi.com

Role of the Quinoline Core: The quinoline nucleus itself is not always indispensable for activity, as some naphthalene (B1677914) analogs have shown activity. who.int However, modifications to the quinoline ring, such as introducing substituents at the 7-position, often lead to a loss of activity. who.int The absence of a 2-arylvinyl moiety in some quinoline series has been shown to severely reduce antiplasmodial activity. nih.gov

The following table summarizes SAR data for a series of 8-amino-6-methoxyquinoline-tetrazole hybrids, illustrating the impact of side chain modifications on antiplasmodial activity. mdpi.com

| Compound ID | Side Chain (R) | IC₅₀ (μM) against P. falciparum NF54 |

| 7 | Ethyl | 15.98 |

| 8 | Phenyl | 7.05 |

| 9 | 4-Fluorophenyl | 5.34 |

| 10 | 4-Chlorophenyl | 6.07 |

| 11 | 4-Bromophenyl | 2.92 |

| 12 | 2-(Trifluoromethyl)phenyl | 2.51 |

| 13 | Ethyl | 23.60 |

| 14 | Phenyl | 5.12 |

Exploration of Antimicrobial Mechanisms of Action

Quinoline derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against various Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com

The antimicrobial action of quinoline derivatives often involves their ability to chelate metal ions, which is crucial for bacterial survival and enzymatic function. nih.govmdpi.com Compounds like 8-hydroxyquinoline (B1678124) can disrupt bacterial metal homeostasis, leading to growth inhibition. mdpi.com This mechanism is particularly effective against biofilm formation, a state in which bacteria are encased in a protective matrix and exhibit high resistance to conventional antibiotics. mdpi.comnih.govresearchgate.net

Derivatives of 8-hydroxyquinoline have been shown to inhibit biofilm formation in pathogens such as Mycobacterium smegmatis and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net For example, an iron complex of 8-hydroxyquinoline, Fe(8-hq)₃, was found to eradicate MRSA bacteria derived from biofilms. mdpi.com Its dual mechanism involves both the bactericidal activity of iron delivered into the cell and the metal-chelating effect of the 8-hydroxyquinoline ligand. mdpi.com

Quinoline-based compounds can interact with several essential microbial targets. A primary mechanism for many quinolone antibiotics is the inhibition of bacterial DNA topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are vital for DNA replication, recombination, and repair, and their inhibition leads to rapid bacterial cell death.

Molecular docking studies have suggested that some novel quinoline derivatives might target both the lipopolysaccharide transport protein (LptA) in Gram-negative bacteria and topoisomerase IV, potentially explaining their broad-spectrum activity. nih.govbohrium.com Additionally, some diarylquinoline drugs, such as bedaquiline, act by inhibiting mycobacterial ATP synthase, a critical enzyme for energy production in Mycobacterium tuberculosis. nih.gov The ability of quinoline compounds to penetrate cell membranes, aided by their lipophilicity and metal-binding properties, allows them to reach these intracellular targets. nih.gov

Mechanistic Aspects of Anticancer Activity

The quinoline scaffold is a privileged structure in the development of anticancer agents, with derivatives demonstrating potent activity against numerous cancer cell lines. arabjchem.orgarabjchem.org Their antitumor effects are multifaceted, involving the modulation of multiple cellular pathways that control cell growth, proliferation, and survival. nih.govijmphs.com

A primary mechanism of action for many quinoline derivatives is the induction of apoptosis (programmed cell death) and the arrest of the cell cycle. arabjchem.orgarabjchem.orgnih.gov Studies on aminoquinoline analogs show they can trigger cell cycle arrest at the G2/M checkpoint. researchgate.netnih.gov This is often mediated through the activation of the p53 tumor suppressor pathway. nih.gov DNA damage caused by the compounds can activate proteins like ATM, which in turn phosphorylate and activate p53. nih.gov Activated p53 promotes the expression of downstream targets that halt the cell cycle and initiate the intrinsic apoptotic pathway, which involves mitochondrial depolarization, the release of cytochrome c, and the activation of caspases. nih.gov

Beyond apoptosis, quinoline derivatives interfere with critical cancer-related enzymes and signaling pathways. ijmphs.com They have been shown to inhibit:

Topoisomerases: Like their antimicrobial counterparts, some anticancer quinolines function as topoisomerase inhibitors, intercalating with DNA and preventing the re-ligation of DNA strands, which leads to replication errors and cell death. arabjchem.orgijmphs.com

Tyrosine Kinases: Many quinolines act as inhibitors of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) receptor, which are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). nih.govnih.gov

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth and survival. Aminoquinolines have been found to inhibit this pathway, contributing to their antiproliferative effects. nih.gov

Pyruvate Kinase M2 (PKM2): Certain quinoline-8-sulfonamide (B86410) derivatives have been identified as modulators of PKM2, an enzyme that plays a key role in the altered metabolism of tumor cells. mdpi.com

This ability to target multiple, diverse cellular mechanisms makes the quinoline scaffold a versatile platform for the development of novel anticancer therapeutics. arabjchem.org

Enzyme Modulation (e.g., NAD(P)H:Quinone Oxidoreductase 1 (NQO1), other Enzymatic Targets)

There is no specific information available in the reviewed literature concerning the modulation of NAD(P)H:Quinone Oxidoreductase 1 (NQO1) or other enzymatic targets by 2-Acetamido-8-amino-6-methoxyquinoline. The broader class of quinoline-based compounds has been investigated for a wide range of enzymatic interactions; however, these findings cannot be directly attributed to the specific title compound.

Cellular Pathway Perturbations (e.g., Apoptosis Induction, Cell Cycle Arrest, Angiogenesis Inhibition)

Specific studies detailing the effects of 2-Acetamido-8-amino-6-methoxyquinoline on cellular pathways such as apoptosis induction, cell cycle arrest, and angiogenesis inhibition are not present in the available scientific literature. Research on other quinoline derivatives has shown engagement with these pathways, but this cannot be extrapolated to the specific compound .

Antiviral Mechanisms (e.g., Dengue Virus, Zika Virus, H5N1)

No studies were identified that investigated the antiviral mechanisms of 2-Acetamido-8-amino-6-methoxyquinoline against Dengue virus, Zika virus, or the H5N1 influenza virus. While some quinoline derivatives have been explored for their antiviral properties, specific data for 2-Acetamido-8-amino-6-methoxyquinoline is lacking.

Advanced Research Applications and Methodological Developments

Development of 2-Acetamido-8-amino-6-methoxyquinoline and Derivatives as Fluorescent Probes

The 8-aminoquinoline (B160924) core is a privileged scaffold for designing fluorescent probes due to its inherent photophysical properties and its capacity to chelate metal ions. Derivatives of this structure are extensively studied for their ability to detect and quantify various environmentally and biologically significant ions.

The design of selective ion sensors based on the 8-aminoquinoline scaffold relies on fundamental principles of coordination chemistry. The quinoline (B57606) nitrogen and the exocyclic amino group at the 8-position form a bidentate chelation site, creating a stable five-membered ring upon binding with a metal ion. The selectivity of these probes for specific ions like cadmium (Cd²⁺), zinc (Zn²⁺), lead (Pb²⁺), and aluminum (Al³⁺) is governed by several factors:

Hard and Soft Acid-Base (HSAB) Theory : The nitrogen donors of the 8-aminoquinoline moiety are borderline bases, showing a preference for borderline acids like Zn²⁺ and Cd²⁺.

Steric and Electronic Tuning : The introduction of substituents on the quinoline ring, such as the 6-methoxy group, modulates the electron density and steric environment of the binding pocket. The 6-methoxy group, being an electron-donating group, enhances the basicity of the quinoline nitrogen, which can influence metal ion affinity.

Receptor Site Modification : The core scaffold can be functionalized with additional ligating groups to create a specific coordination geometry (e.g., tetrahedral for Zn²⁺) or to introduce softer or harder donor atoms, thereby fine-tuning the selectivity. For instance, modifying the 8-amino group to an amide, as in the parent structure of 2-Acetamido-8-amino-6-methoxyquinoline, alters the electronic properties and coordination behavior.

A notable example is a sensor developed from 8-aminoquinoline and 8-hydroxyquinoline (B1678124) platforms, which demonstrated high selectivity for Cd²⁺ over the chemically similar Zn²⁺ ion through distinct sensing mechanisms. mdpi.com Similarly, fluorescent sensors based on 8-hydroxyquinoline have been functionalized onto nanomaterials like CdSe quantum dots to create highly sensitive and selective probes for Al³⁺. nih.gov For Pb²⁺ detection, a mono Schiff base of a quinoline derivative has been designed to act as a selective "on-off" fluorescent sensor. nih.gov

Table 1: Design Strategies for Ion-Selective Quinoline-Based Probes

| Target Ion | Design Principle | Example Derivative Class | Reference |

|---|---|---|---|

| Zn²⁺ | Exploits preference for tetrahedral coordination and borderline HSAB character. | 8-Amidoquinoline derivatives | |

| Cd²⁺ | Differentiation from Zn²⁺ via distinct coordination mechanisms (e.g., PET vs. ICT). | N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide | mdpi.com |

| Pb²⁺ | Creation of a specific binding pocket with appropriate donor atoms and geometry. | Mono Schiff base of quinoline | nih.gov |

| Al³⁺ | Utilization of hard oxygen/nitrogen donors for the hard acid Al³⁺. | 8-Hydroxyquinoline functionalized quantum dots | nih.gov |

The fluorescence response of 8-aminoquinoline derivatives upon ion binding is typically governed by one or more photophysical mechanisms. The free ligand is often weakly fluorescent due to non-radiative decay processes.

Chelation-Enhanced Fluorescence (CHEF) : This is a common mechanism where the binding of a metal ion to the ligand restricts intramolecular rotation and vibrations. This rigidity reduces the efficiency of non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield. The formation of a rigid, planar complex with the metal ion is key to this effect.

Photoinduced Electron Transfer (PET) : In a PET sensor, the molecule consists of a fluorophore (the quinoline ring) linked to a receptor (the amino group/chelation site) that has a lone pair of electrons. Upon excitation, an electron can transfer from the receptor to the excited fluorophore, quenching the fluorescence. When a metal ion binds to the receptor, it lowers the energy of the lone pair, inhibiting the PET process and "turning on" the fluorescence.

Internal Charge Transfer (ICT) : The 6-methoxy (electron-donating) and 8-amino (electron-donating) groups on the quinoline (electron-accepting) ring can create a "push-pull" electronic system. In such systems, excitation leads to a charge transfer from the donor to the acceptor part of the molecule. Metal ion coordination can significantly alter the energy of this ICT state, leading to shifts in the emission wavelength and changes in fluorescence intensity. For instance, a sensor was able to distinguish Cd²⁺ and Zn²⁺ because Cd²⁺ binding triggered a PET mechanism, while Zn²⁺ binding operated through an ICT mechanism. mdpi.commdpi.com

Derivatives of 8-aminoquinoline are valuable tools in analytical chemistry and cell biology for research applications. Their ability to provide a real-time, measurable fluorescence signal upon binding to specific metal ions allows for both qualitative and quantitative analysis.

In environmental science, these sensors are used to detect toxic heavy metal contamination in water samples with high sensitivity and selectivity. nih.gov In biological research, they have been successfully applied to the fluorescence imaging of metal ions within living cells. researchgate.net This allows researchers to study the roles of ions like zinc in cellular processes, track their distribution, and monitor changes in their concentration under different physiological or pathological conditions. The development of N-acyl-8-aminoquinoline derivatives has led to probes that show high sensitivity and selectivity for transition and heavy metal ions in solution and have been successfully used for imaging zinc ions in living cells. researchgate.net

Role in Material Science Research (e.g., Organic Light-Emitting Diodes (OLEDs))

In the field of material science, quinoline derivatives have made a significant impact, particularly in the development of Organic Light-Emitting Diodes (OLEDs). However, this application is overwhelmingly dominated by 8-hydroxyquinoline and its metal complexes, most famously tris(8-hydroxyquinolinato)aluminum (Alq₃). mdpi.comrroij.com These complexes are valued for their thermal stability, electron-transporting capabilities, and strong electroluminescence. mdpi.comrroij.com

Research into 8-aminoquinoline derivatives, including the 2-Acetamido-8-amino-6-methoxyquinoline class, for OLED applications is not well-documented in scientific literature. The focus has remained on the 8-hydroxyquinoline scaffold due to the highly stable and luminescent chelates it forms, which are crucial for efficient light emission in devices. While the 8-aminoquinoline scaffold possesses the necessary chelating ability, its derivatives have not yet demonstrated the combination of photophysical properties and material stability required to compete with the well-established 8-hydroxyquinoline-based materials in OLED research.

Utilization as Precursors for Complex Polycyclic Systems in Academic Research

The 8-amino-6-methoxyquinoline (B117001) scaffold is a versatile building block in synthetic organic chemistry, serving as a precursor for the synthesis of more complex polycyclic and heterocyclic systems. The 8-amino group provides a reactive handle for a wide range of chemical transformations.

For example, 6-methoxyquinolin-8-amine has been used as the starting material to prepare a series of 8-amino-6-methoxyquinoline-tetrazole hybrids. mdpi.comnih.gov In these syntheses, the 8-amino group participates in multi-component reactions, such as the Ugi-azide reaction, to construct the tetrazole ring system appended to the quinoline core. mdpi.com This approach allows for the creation of libraries of complex molecules with diverse linkers and substituents, which are then studied for various biological activities. mdpi.comnih.gov The amino group can also be readily acylated or used in coupling reactions to build larger, more intricate molecular architectures, demonstrating its utility as a strategic precursor in academic research focused on the discovery of novel chemical entities. nih.govwikipedia.org

Methodological Advancements in Analytical Detection and Quantification for Research Applications

The detection and quantification of 2-Acetamido-8-amino-6-methoxyquinoline and its derivatives in research settings rely on a suite of modern analytical techniques. While no methods have been developed specifically for this compound due to its novelty, the methodologies applied to its parent compounds are directly applicable.

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized compounds and for quantifying their concentration in various matrices. The choice of mobile phase and column (e.g., reversed-phase C18) is tailored to the polarity of the specific derivative. nih.gov

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are crucial for confirming the molecular weight and elemental composition of newly synthesized molecules. nih.gov These techniques provide unambiguous identification of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are indispensable tools for structural elucidation. They provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for confirmation of the desired structure and regiochemistry following a synthesis. nih.gov

Spectrofluorometry : For derivatives designed as fluorescent probes, fluorescence spectroscopy is the primary tool for characterization and application. This technique is used to determine key photophysical properties such as excitation and emission maxima, quantum yields, and fluorescence lifetimes. It is also used in titration experiments to quantify the sensor's response to different analytes and determine binding constants.

These established analytical methods form the foundation for the research and development of novel compounds based on the 2-Acetamido-8-amino-6-methoxyquinoline scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-acetamido-8-amino-6-methoxyquinoline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions using substituted quinoline precursors. For example, 6-methoxyquinoline derivatives (e.g., 8-amino-6-methoxyquinoline) can undergo acetylation at the 2-position using acetic anhydride or acetyl chloride under controlled pH (neutral to slightly acidic conditions) . Optimize reaction time (typically 6–12 hours) and temperature (60–80°C) to avoid over-acetylation. Monitor purity via HPLC or TLC, and confirm structure using H NMR (e.g., acetamido proton resonance at δ 2.1–2.3 ppm) .

- Yield Considerations : Lower yields (<50%) may result from competing side reactions (e.g., hydrolysis of the methoxy group). Use inert atmospheres (N) and anhydrous solvents (DMF, DCM) to mitigate degradation .

Q. How should researchers characterize the solubility and stability of 2-acetamido-8-amino-6-methoxyquinoline in common solvents?

- Methodology : Perform solubility tests in polar (water, methanol) and non-polar solvents (DCM, ethyl acetate) at 25°C. Use UV-Vis spectroscopy to track stability under light, heat (40–60°C), and varying pH (3–9). For example, the compound may degrade in acidic conditions due to protonation of the amino group, leading to reduced fluorescence intensity .

- Data Validation : Cross-reference experimental solubility with computational predictions (e.g., Hansen solubility parameters) and validate via HPLC retention times .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2-acetamido-8-amino-6-methoxyquinoline derivatives?

- Methodology : Conduct systematic SAR (Structure-Activity Relationship) studies by synthesizing analogs with modifications at the 2-acetamido, 8-amino, or 6-methoxy positions. For example, replacing the methoxy group with a hydroxyl group may alter antimicrobial efficacy . Use standardized assays (e.g., MIC for antimicrobial activity, IC for cytotoxicity) and include positive controls (e.g., chloroquine for antimalarial comparisons) .

- Data Analysis : Apply statistical tools (e.g., ANOVA) to identify significant variations between studies. Conflicting results may arise from differences in cell lines, assay protocols, or impurity levels (>98% purity required) .

Q. What advanced techniques are suitable for studying the reaction mechanism of 2-acetamido-8-amino-6-methoxyquinoline formation?

- Methodology : Use isotopic labeling (e.g., N at the amino group) to trace reaction pathways. Monitor intermediates via LC-MS or in-situ FTIR. For example, the reduction of nitro precursors to amines (e.g., using NaBHCN or H/Pd) can be tracked via disappearance of the nitro peak at 1520 cm .

- Computational Support : Perform DFT calculations to model transition states and activation energies, correlating with experimental kinetic data .

Q. How can researchers optimize the regioselectivity of acetylation in 8-amino-6-methoxyquinoline derivatives?

- Methodology : Introduce protecting groups (e.g., phthalimido at the 8-amino position) to direct acetylation to the 2-position. After acetylation, deprotect using hydrazine hydrate . Validate regioselectivity via C NMR (e.g., carbonyl carbon at δ 170–175 ppm for acetamido) and X-ray crystallography .

- Challenges : Competing acetylation at the 4-position may occur if steric hindrance is insufficient. Use bulky solvents (e.g., tert-butanol) to favor 2-position reactivity .

Data Reporting and Validation

Q. What criteria should be followed when reporting spectral data for 2-acetamido-8-amino-6-methoxyquinoline?

- Guidelines : Provide full H NMR, C NMR, and HRMS data in peer-reviewed formats (e.g., Journal of Fluorescence standards). Include solvent peaks (e.g., DMSO-d at δ 2.50 ppm) and integration ratios .

- Reproducibility : Share raw spectral files (e.g., JCAMP-DX) in supplementary materials and cross-validate with independent labs .

Q. How can researchers address discrepancies in melting point or fluorescence data across studies?

- Troubleshooting : Verify purity via elemental analysis (±0.4% for C, H, N) and DSC for melting point consistency. Fluorescence variations may arise from solvent polarity (e.g., red-shift in polar aprotic solvents) or aggregation effects .

- Documentation : Report detailed experimental conditions (e.g., excitation wavelength, slit widths) to enable direct comparisons .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.